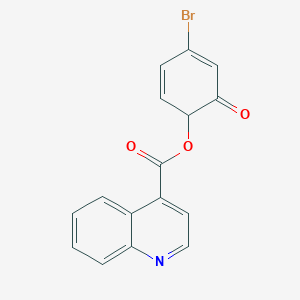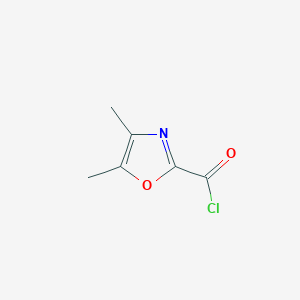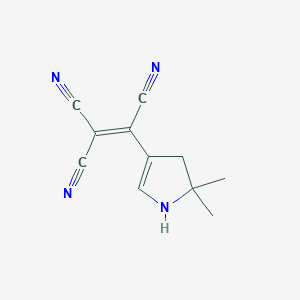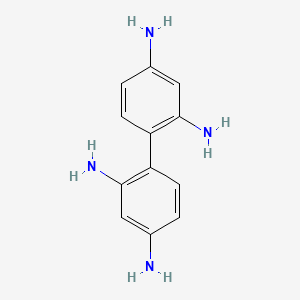
2-Hydroxyethyl 4-(1,3-benzoxazol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 4-(benzo[d]oxazol-2-yl)benzoate is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-(benzo[d]oxazol-2-yl)benzoate typically involves the reaction of 2-aminophenol with benzoic acid derivatives under specific conditions. One common method includes the following steps:
Formation of Benzoxazole Core: The reaction of 2-aminophenol with benzoic acid or its derivatives in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the benzoxazole core.
Esterification: The benzoxazole derivative is then reacted with ethylene glycol in the presence of a catalyst such as sulfuric acid to form the 2-hydroxyethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 4-(benzo[d]oxazol-2-yl)benzoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 4-(benzo[d]oxazol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 4-(benzo[d]oxazol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects . The exact molecular pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Known for its anti-inflammatory properties.
2-Methoxybenzo[d]oxazole: Exhibits excellent antifungal activity.
2-Ethoxybenzo[d]oxazole: Known for its antibacterial properties.
Uniqueness
2-Hydroxyethyl 4-(benzo[d]oxazol-2-yl)benzoate is unique due to its combination of a benzoxazole core with a hydroxyethyl ester group. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
88575-38-6 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
2-hydroxyethyl 4-(1,3-benzoxazol-2-yl)benzoate |
InChI |
InChI=1S/C16H13NO4/c18-9-10-20-16(19)12-7-5-11(6-8-12)15-17-13-3-1-2-4-14(13)21-15/h1-8,18H,9-10H2 |
InChI-Schlüssel |
OQWRAAAYBQYTLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)

![3-(5-Chloro-2-(2-((5-chloro-3-ethylbenzo[d]oxazol-2(3H)-ylidene)methyl)but-1-en-1-yl)benzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B12882348.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)





![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)
![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)
